Ser-Asn

Vue d'ensemble

Description

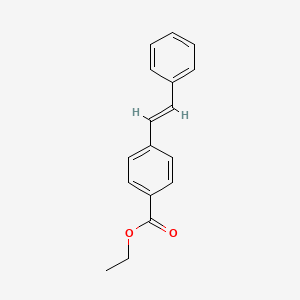

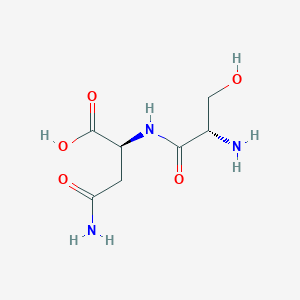

Ser-Asn is a dipeptide formed from L-serine and L-asparagine residues . It plays a role as a metabolite .

Synthesis Analysis

The synthesis of Ser-Asn involves complex biological processes. One study discusses the development of an acyltransferase variant from Mycobacterium smegmatis, where a strategic Ser/Cys exchange in the catalytic triad expanded its synthetic capability . Another study presents a method for site-specific analysis of glycoprotein N-glycan processing, which involves the transfer of the glycan precursor to the sequon Asn-X-Thr/Ser .

Chemical Reactions Analysis

Deamidation of asparagine (Asn) residues is a nonenzymatic post-translational modification of proteins . The rate of deamidation is known to be affected by the residue following Asn on the carboxyl side and by secondary structure . Another study discusses the stability issues of therapeutic peptides in liquid formulations and the degradation mechanisms .

Physical And Chemical Properties Analysis

Ser-Asn has a molecular weight of 219.20 g/mol . It has 5 hydrogen bond donors and 6 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 219.08552052 g/mol .

Applications De Recherche Scientifique

Herbicide Resistance in Weedy Rice

The Ser-653-Asn substitution in the acetohydroxyacid synthase gene has been found to confer resistance in weedy rice to imidazolinone herbicides in Malaysia . This resistance is due to a mutation that reduces the sensitivity of the target site to imidazolinone herbicides . This study is the first to show the resistance mechanism in weedy rice from Malaysian rice fields .

Follicle-Stimulating Hormone Receptor Gene Polymorphisms

The Ser680Asn polymorphisms of the follicle-stimulating hormone receptor (FSHr) gene have been studied in relation to in vitro fertilization/intracytoplasmic sperm injection (IVF/ICSI) cycles . The research has shown that patients carrying the Asn/Asn allelic provide elevated E2 on the day of human chorionic gonadotropin (hCG) administration . However, they have fewer transferrable embryos as compared with the Ser/Ser genotype .

Orientations Futures

The future directions of research on Ser-Asn could involve the development of an algorithm that enables simultaneous analysis of many genes, which combined with the hormonal profile could promote treatment individualization . Another study suggests that the examination of one gene in relation to genotypes can be effectively used as a single tool to improve controlled ovarian stimulation .

Propriétés

IUPAC Name |

(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O5/c8-3(2-11)6(13)10-4(7(14)15)1-5(9)12/h3-4,11H,1-2,8H2,(H2,9,12)(H,10,13)(H,14,15)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFSLKWFMWZEBD-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)C(CO)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)NC(=O)[C@H](CO)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426795 | |

| Record name | L-Asparagine, L-seryl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Serylasparagine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029034 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Ser-Asn | |

CAS RN |

81466-41-3 | |

| Record name | L-Asparagine, L-seryl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Serylasparagine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029034 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: The specific interactions and downstream effects of Ser-Asn are highly context-dependent, meaning they vary based on the larger protein or peptide it is part of. Here are a few examples from the provided research:

- Immunological activity: The Ser-Asn sequence is found within the N-terminal region of the lipoprotein from Escherichia coli. Synthetic lipopeptides mimicking this region, such as Pam3Cys-Ser-Ser-Asn-Ala (TPP) [, , ], can stimulate B-lymphocytes and macrophages, exhibiting potent immunoadjuvant properties [, ]. This suggests Ser-Asn may play a role in immune recognition and activation.

- Peroxisomal targeting: The C-terminal tripeptide Ser-Asn-Leu (SNL) in human D-aspartate oxidase functions as a peroxisomal targeting signal (PTS1) []. This signal interacts with the PTS1-binding protein, peroxin protein 5 (PEX5p), directing the enzyme to the peroxisome [].

- Protein-protein interactions: In the inwardly rectifying potassium channel Kir4.1, the C-terminal Ser-Asn-Val motif interacts with the anchoring protein PSD-95/SAP90 []. This interaction leads to the clustering and enhanced activity of the channel [].

ANone: The provided research focuses on the biological and biochemical properties of Ser-Asn within larger peptides and proteins. Data specifically regarding its material compatibility and stability as an isolated dipeptide are not discussed.

ANone: Serine and asparagine, as individual amino acids, do not possess inherent catalytic activity. Within the context of enzyme active sites, serine can act as a nucleophile, but this is highly dependent on the surrounding amino acid environment. The provided research does not describe any specific catalytic properties or applications directly attributed to the Ser-Asn dipeptide itself.

ANone: The research provides examples of how modifications near Ser-Asn influence biological activity:

- Peroxisomal targeting: Replacing lysine with asparagine in the PTS1 signal Ser-Lys-Leu of rat hydratase-dehydrogenase (creating Ser-Asn-Leu) abolishes its ability to target proteins to peroxisomes []. This indicates a high degree of specificity for lysine at that position.

- Immunological activity: Lipopeptides containing the sequence Pam3Adh-Ser-Ser-Asn-Ala, where Pam3Adh represents the lipoamino acid 2-(palmitoylamino)-6,7-bis(palmitoyloxy) heptanoic acid, show varying stimulatory activities on murine splenocytes depending on the stereochemistry of Pam3Adh []. The (2S,6S) and (2R,6S) isomers, both with S-configuration at C-6, exhibit greater activity than their (2S,6R) and (2R,6R) counterparts with R-configuration at C-6, demonstrating the importance of stereochemistry in this context [].

A: While the provided research doesn't delve into specific applications, studying the Ser-Asn motif in biological systems offers cross-disciplinary opportunities. * Immunology & Material Science: Understanding the structural basis for the immunostimulatory activity of Ser-Asn containing lipopeptides could contribute to the development of novel vaccine adjuvants and immunotherapies [, , , ]. This requires collaboration between immunologists, chemists, and material scientists. * Cell Biology & Pharmacology: Characterizing the interactions of Ser-Asn within protein sequences like the PTS1 signal and ion channel binding motifs can inform drug design efforts [, ]. Researchers in cell biology, biochemistry, and pharmacology would need to collaborate to develop drugs that can target these interactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1365431.png)

![Thieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1365435.png)

![[3-(1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B1365436.png)

![1-[(Z)-1-(4-aminophenyl)ethylideneamino]-3-(3-methylphenyl)thiourea](/img/structure/B1365444.png)

![(E)-4-[4-(diaminomethylideneamino)sulfonylanilino]-4-oxobut-2-enoic acid](/img/structure/B1365447.png)

![(E)-4-[4-[(3,5-dimethylphenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B1365451.png)

![4-[N'-(3-Hydroxy-naphthalene-2-carbonyl)-hydrazino]-4-oxo-but-2-enoic acid](/img/structure/B1365456.png)

![(E)-4-[2-[4-(2,5-dimethylanilino)-4-oxobutanoyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1365460.png)